molecular formula C16H16N2OS B5811636 2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5811636
M. Wt: 284.4 g/mol
InChI Key: QXFXEDBUBQXEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has been widely studied for its potential use in scientific research. This compound belongs to the indazole family of synthetic cannabinoids and has gained significant attention due to its potent pharmacological effects.

Mechanism of Action

MMB-CHMINACA exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to have potent effects on various physiological processes. It has been demonstrated to have analgesic effects, reduce inflammation, and alter immune function. Additionally, MMB-CHMINACA has been shown to induce hypothermia and decrease locomotor activity, indicating its potential use in studying the effects of synthetic cannabinoids on behavior.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MMB-CHMINACA in scientific research is its potent pharmacological effects. This compound has been shown to have a high affinity for the cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using MMB-CHMINACA in lab experiments is its potential for toxicity. This compound has been shown to have a narrow therapeutic index, meaning that it can be toxic at relatively low doses.

Future Directions

There are several potential future directions for the study of MMB-CHMINACA. One area of interest is the investigation of the compound's effects on the immune system. Additionally, further research is needed to determine the long-term effects of MMB-CHMINACA on behavior and cognition. Finally, the development of novel synthetic cannabinoids based on the structure of MMB-CHMINACA may lead to the discovery of new compounds with unique pharmacological profiles.

Synthesis Methods

MMB-CHMINACA can be synthesized using various methods, including the reaction of 2-methylamino-5-chlorobenzophenone with 4-methylthiophenylamine. The resultant product is then treated with hydrochloric acid to yield MMB-CHMINACA.

Scientific Research Applications

MMB-CHMINACA has been extensively studied for its potential use in scientific research. It has been shown to have potent agonistic effects on the cannabinoid receptors CB1 and CB2, making it a valuable tool for studying the endocannabinoid system. Additionally, MMB-CHMINACA has been used to investigate the effects of synthetic cannabinoids on various physiological processes, such as pain perception, appetite regulation, and immune function.

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-7-9-13(10-8-11)17-16(20)18-15(19)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFXEDBUBQXEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-methylphenyl)carbamothioyl]benzamide

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